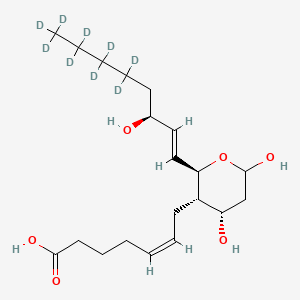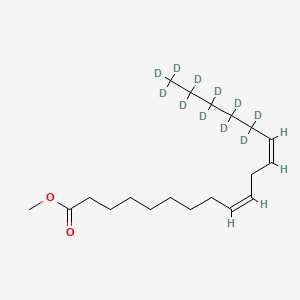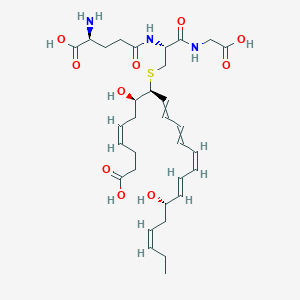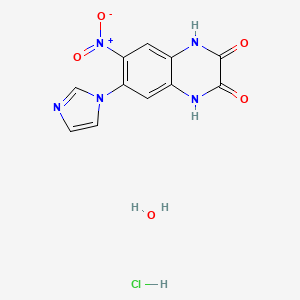
YM-90K (hydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-90K (hydrochloride hydrate) is a chemical compound known for its role as an AMPA receptor antagonist. It has the formal name 1,4-dihydro-6-(1H-imidazol-1-yl)-7-nitro-2,3-quinoxalinedione, monohydrochloride, hydrate. This compound is primarily used in neuroscience research due to its ability to selectively inhibit AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-90K (hydrochloride hydrate) involves several steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core, which is achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.
Nitration: The quinoxaline core is then nitrated to introduce the nitro group at the desired position.
Imidazole Substitution: The nitroquinoxaline intermediate undergoes a substitution reaction with imidazole to form the final product.
The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of YM-90K (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
YM-90K (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines.
Scientific Research Applications
YM-90K (hydrochloride hydrate) has a wide range of applications in scientific research:
Mechanism of Action
YM-90K (hydrochloride hydrate) exerts its effects by selectively binding to and inhibiting AMPA receptors. These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, YM-90K (hydrochloride hydrate) prevents the influx of calcium ions, thereby reducing excitotoxicity and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
NBQX: Another AMPA receptor antagonist with a similar mechanism of action.
GYKI 52466: A non-competitive AMPA receptor antagonist.
Perampanel: A clinically used AMPA receptor antagonist for treating epilepsy.
Uniqueness
YM-90K (hydrochloride hydrate) is unique due to its high selectivity for AMPA receptors over other types of glutamate receptors, such as kainate and NMDA receptors . This selectivity makes it a valuable tool in research for isolating the specific effects of AMPA receptor inhibition.
Properties
Molecular Formula |
C11H10ClN5O5 |
|---|---|
Molecular Weight |
327.68 g/mol |
IUPAC Name |
6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrate;hydrochloride |
InChI |
InChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2 |
InChI Key |
NPEZQTYOSAYJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


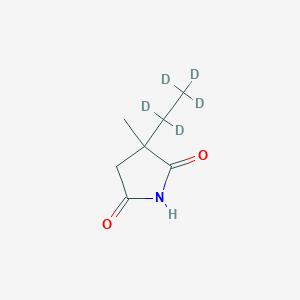
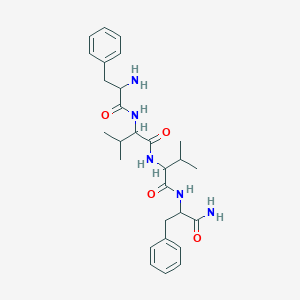
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)
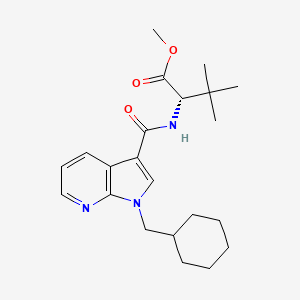
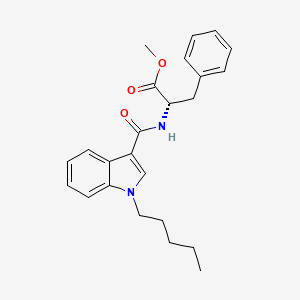
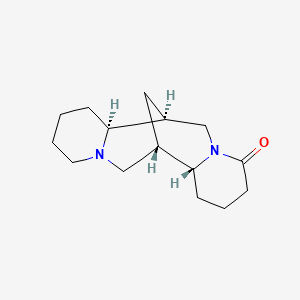
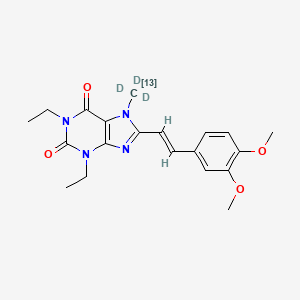
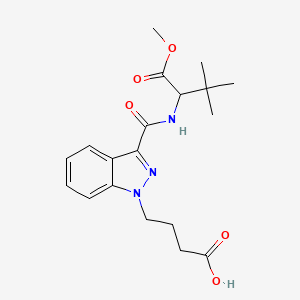
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
